3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for various modifications, making it a valuable intermediate in the synthesis of more complex molecules.
This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative, characterized by its fused ring system that combines pyrazole and pyrimidine moieties. It has been the subject of research for its possible applications in the fields of pharmaceuticals and agrochemicals due to its diverse reactivity and biological activity .
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves cyclization reactions starting from 4-amino-3-methyl-1H-pyrazole. One common synthetic route is the reaction with formic acid and formaldehyde under reflux conditions, which leads to the formation of the pyrazolo[3,4-d]pyrimidine core.
For large-scale production, continuous flow reactors may be employed to enhance efficiency and ensure consistent quality. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield while minimizing by-products. Automation in these processes contributes to the reproducibility of results.
The molecular formula of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C₈H₈N₄O. The compound features a hydroxymethyl group (-CH₂OH) at the 3-position and a methyl group (-CH₃) at the 1-position of the pyrazolo[3,4-d]pyrimidine ring system. The presence of these substituents significantly influences its chemical behavior and biological activity.
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo several chemical reactions:
The oxidation reaction yields 3-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, while reduction leads to 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ol. Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.
The mechanism of action for 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents interaction with cyclin A2, disrupting cell cycle progression and promoting apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent .
The compound exhibits characteristics typical of heterocyclic compounds, including solubility in polar solvents due to the presence of hydroxymethyl groups. Its melting point and boiling point data are essential for understanding its stability under various conditions.
Chemical properties include reactivity with electrophiles and nucleophiles due to functional groups present on the pyrazolo[3,4-d]pyrimidine structure. Its ability to undergo oxidation and reduction makes it versatile for further chemical transformations.
3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several notable applications:
Heterocyclic compounds constitute >85% of all biologically active chemical entities in pharmaceuticals, with nitrogen-containing heterocycles exhibiting unparalleled versatility in drug-receptor interactions. The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its capacity to mimic purine nucleobases while offering enhanced metabolic stability and synthetic flexibility. This bicyclic system features:
Table 1: Key Physicochemical Properties of Pyrazolo[3,4-d]pyrimidine vs. Purine
Property | Pyrazolo[3,4-d]pyrimidine | Purine (Adenine) | Significance |
---|---|---|---|
LogP (Calculated) | 0.8 - 1.5 | -0.9 | Enhanced membrane permeability |
Hydrogen Bond Acceptors | 4 | 5 | Balanced solubility/bioavailability |
Molecular Weight (Core) | 134.12 g/mol | 135.13 g/mol | Near-isosteric replacement |
Aromatic Character | 10π-electron system | 10π-electron system | Comparable electronic distribution |
Pyrazolo[3,4-d]pyrimidines demonstrate exceptional polypharmacology in oncology through modulation of critical signaling cascades:
Table 2: Biological Activities of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | EGFRWT IC50 (µM) | CDK2 IC50 (µM) | Cell Line Activity (IC50, nM) | Primary Targets |
---|---|---|---|---|
12b [2] | 0.016 | - | A549: 8,210; HCT116: 19,560 | EGFRT790M |
5i [5] | 0.30 | - | MCF7: 4,500; HCT116: 6,200 | EGFR/VEGFR2 |
14 [9] | - | 0.057 | HCT116: 6; HepG2: 48 | CDK2/Cyclin A2 |
3-(Hydroxymethyl) derivative | Not reported | Not reported | MCF7: 45–97* | Kinase hinge region binder |
Reference (Sorafenib) | >10 | 0.184 | HCT116: 176; HepG2: 19 | Multi-kinase |
The evolution of pyrazolo[3,4-d]pyrimidine anticancer agents has been driven by strategic substitutions:
Table 3: Evolutionary Modifications of Pyrazolo[3,4-d]pyrimidine Core
Generation | Key Modification | Representative Compound | Advantage | Limitation |
---|---|---|---|---|
1st (1956) | Unsubstituted core | 1H-Pyrazolo[3,4-d]pyrimidin-4-ol | Proof of purine mimicry | Low potency (IC50 >100 µM) |
2nd (1980s) | 3-Hydroxymethyl | 1-(Hydroxymethyl)-derivative | Solubility enhancement (cLogP −0.9) | Metabolic instability |
3rd (2000s) | 1-Methyl-3-(hydroxymethyl) | Target compound | Metabolic stabilization + kinase selectivity | Synthetic complexity |
4th (Present) | Thioglycoside conjugates | Compound 14 [9] | Tumor-selective uptake via GLUT transporters | Molecular weight increase |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: